molecular formula C11H9NO4 B1629799 5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid CAS No. 887408-16-4

5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1629799
CAS No.: 887408-16-4
M. Wt: 219.19 g/mol
InChI Key: FCWFSEYDZRYAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis. The use of continuous flow reactors and automated processes can further enhance the scalability of production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the phenyl ring or the isoxazole ring.

Scientific Research Applications

5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-4-carboxylic acid: Lacks the methoxy group, leading to different chemical properties and reactivity.

    5-(4-Methoxy-phenyl)-isoxazole-4-carboxylic acid: The methoxy group is positioned differently, affecting its interaction with other molecules.

    5-(3-Hydroxy-phenyl)-isoxazole-4-carboxylic acid: The methoxy group is replaced with a hydroxy group, altering its chemical behavior.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 5-(3-Methoxyphenyl)-1,2-oxazole-4-carboxylic acid imparts unique chemical properties, such as increased electron density and specific steric effects

Properties

CAS No.

887408-16-4

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-9(11(13)14)6-12-16-10/h2-6H,1H3,(H,13,14)

InChI Key

FCWFSEYDZRYAPT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=C(C=NO2)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NO2)C(=O)O

Origin of Product

United States

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